
1-(4-氟-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苄基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a boric acid derivative . It is often used in the organic synthesis of drugs and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用
Boron Neutron Capture Therapy (BNCT) and Drug Transport Polymers
Boronic acid pinacol ester compounds, including our title compound, play a crucial role as reaction intermediates in organic synthesis. Specifically, they find applications in carbon-carbon coupling and carbon heterocoupling reactions . In the context of cancer treatment, these compounds are used in BNCT, a technique that selectively destroys tumor cells by irradiating them with low-energy neutrons after they’ve absorbed a boron-containing compound. Additionally, they contribute to feedback-controlled drug transport polymers, enhancing drug delivery efficiency.
Arylboronic Acid in Suzuki Reactions
Arylboronic acids, such as our title compound, are readily accessible and stable to water and air. They serve as important nucleophiles in Suzuki coupling reactions, which are widely employed for synthesizing complex organic molecules. These reactions allow for the construction of carbon-carbon bonds, making arylboronic acids indispensable in medicinal chemistry, materials science, and drug discovery .
Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds have gained prominence in drug development due to their unique properties. Among the top 200 globally sold medicines, 29 contain fluorine . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our title compound, with its fluorine substitution, aligns with this trend and may find applications in drug design and optimization.
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics are commonly used in clinical cancer surgery. Research suggests that their use may benefit cancer treatment, making them a promising avenue for further investigation . Our compound’s amide functional group could potentially contribute to novel anesthetic formulations or targeted therapies.
Enzyme Inhibition and Ligand-Based Therapies
Boric acid compounds, including our title compound, are often employed as enzyme inhibitors or specific ligands in drug development. Their unique chemical properties make them valuable tools for designing targeted therapies. Investigating the interaction of our compound with specific enzymes or receptors could yield insights for therapeutic interventions .
Materials Science and Catalysis
Given its boronic acid moiety, our compound may participate in catalytic reactions. Boronic acids are versatile catalysts in organic synthesis, promoting various transformations. Researchers could explore its potential in designing new catalysts or optimizing existing ones .
作用机制
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups. These groups are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis at physiological ph should be considered when these compounds are used for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
未来方向
属性
IUPAC Name |
1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-14(19)8-7-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLOZMLPLXSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681945 |
Source


|
| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | |
CAS RN |
1256359-05-3 |
Source


|
| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


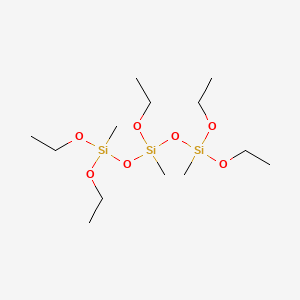
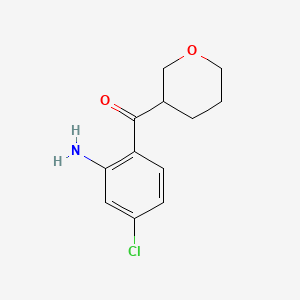

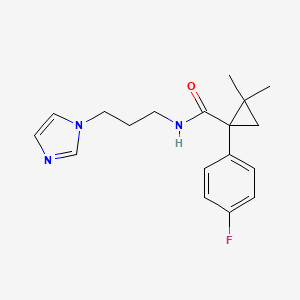
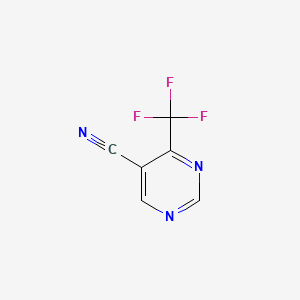
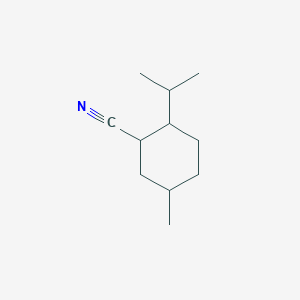
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)
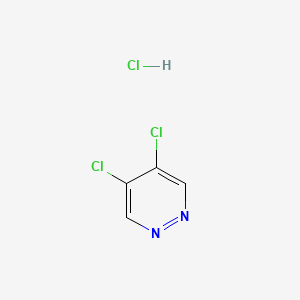
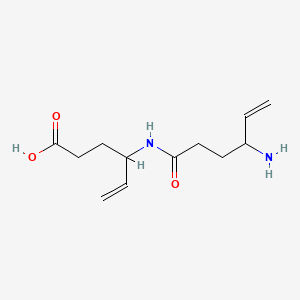
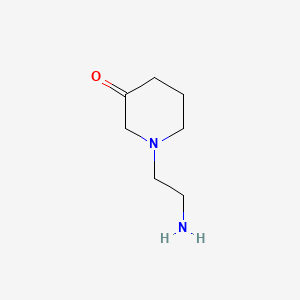

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)